molecular formula C14H20I2O2 B118415 1,4-Dibutoxy-2,5-diiodobenzene CAS No. 145483-70-1

1,4-Dibutoxy-2,5-diiodobenzene

Cat. No. B118415
M. Wt: 474.12 g/mol
InChI Key: FHMRMGMYXRBOHP-UHFFFAOYSA-N
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Description

1,4-Dibutoxy-2,5-diiodobenzene is an intermediate used in the preparation of poly(phenylenevinylene)-type conjugated copolymers with optical properties . It has a molecular weight of 474.12 and a molecular formula of C14H20I2O2 .


Synthesis Analysis

The synthesis of 1,4-Dibutoxy-2,5-diiodobenzene involves the use of 1,4-dibromo-2,5-dibutoxybenzene in the presence of PdCl2(PPh3)2 . The mixture is heated under an atmosphere of argon, and CuI is added .


Molecular Structure Analysis

The molecule has a structure that includes two iodine atoms and two butoxy groups attached to a benzene ring . The InChI key for this compound is FHMRMGMYXRBOHP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The photodissociation dynamics of 1,4-diiodobenzene, a related compound, has been investigated using ultrafast time-resolved photoelectron spectroscopy . The initial excitation decays with a lifetime of 33 ± 4 fs .


Physical And Chemical Properties Analysis

1,4-Dibutoxy-2,5-diiodobenzene has a molecular weight of 474.12 and a molecular formula of C14H20I2O2 . The physical and chemical properties of a related compound, 1,4-diiodobenzene, include a boiling point of 285 °C and a melting point of 131-133 °C .

Scientific Research Applications

Synthesis and Material Applications

  • 1,4-Dibutoxy-2,5-diiodobenzene is used as an intermediate in the synthesis of advanced materials. For instance, it plays a role in the synthesis of soluble phenylenevinylene polymers and dialkoxy derivatives of 7,7,8,8-tetracyanoquinodimethane (Wariishi, Morishima, & Inagaki, 2003).
  • It is also utilized in the synthesis of poly(2,5-dialkoxyphenylene), a polymer soluble in common organic solvents, which can be processed into uniform films (Ueda, Abe, & Awano, 1992).

Fluorescence and Sensor Applications

  • A polymer-based fluorescence sensor incorporating triazole moieties, synthesized through the polymerization of 1,4-dibutoxy-2,5-diethynylbenzene, shows a pronounced fluorescence response for Hg2+ detection, indicating its potential as a selective fluorescence sensor (Huang, Meng, Dong, Cheng, & Zhu, 2010).

Synthesis of Conjugated Polymers

  • The compound is used in the synthesis of conjugated polymers, such as poly(2,5-alkoxy-p-phenylene-co-2,5-thiophene), by coupling with other compounds. This process demonstrates its versatility in synthesizing new conjugated polymers (Bao, Chan, & Yu, 1993).

Photodissociation Dynamics

Safety And Hazards

The safety data sheet for 1,4-diiodobenzene, a related compound, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The title compound is an important intermediate in synthesizing polymers, particularly those with enhanced solubility . The introduction of lateral chains to the benzene ring is a commonly used strategy to enhance solubility . Therefore, future directions could involve exploring other applications of this compound in the synthesis of other types of polymers.

properties

IUPAC Name

1,4-dibutoxy-2,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20I2O2/c1-3-5-7-17-13-9-12(16)14(10-11(13)15)18-8-6-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMRMGMYXRBOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1I)OCCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446271
Record name 1,4-Dibutoxy-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibutoxy-2,5-diiodobenzene

CAS RN

145483-70-1
Record name 1,4-Dibutoxy-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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